Cerivastatin sodium Cerivastatin sodium Cerivastatin sodium is the sodium salt of cerivastatin. Formerly used to lower cholesterol and prevent cardiovascular disease, it was withdrawn from the market worldwide in 2001 following reports of a severe form of muscle toxicity. It is an organic sodium salt and a statin (synthetic). It contains a cerivastatin(1-).
Cerivastatin Sodium is the sodium salt of cerivastatin, a synthetic lipid-lowering agent.
Brand Name: Vulcanchem
CAS No.: 143201-11-0
VCID: VC21339891
InChI: InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/b11-10+;/t19-,20-;/m1./s1
SMILES: CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]
Molecular Formula: C26H34FNNaO5
Molecular Weight: 482.5 g/mol

Cerivastatin sodium

CAS No.: 143201-11-0

VCID: VC21339891

Molecular Formula: C26H34FNNaO5

Molecular Weight: 482.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cerivastatin sodium - 143201-11-0

Description

Cerivastatin sodium is a member of the statin class of drugs, which are widely used to lower cholesterol levels. Statins work by inhibiting the enzyme HMG-CoA reductase, a key enzyme in the biosynthesis of cholesterol. Cerivastatin was marketed under the brand name Baycol by Bayer.

Pharmacology

Cerivastatin sodium acts by competitively inhibiting HMG-CoA reductase, thereby reducing the synthesis of cholesterol in the liver. This leads to an increase in the expression of LDL receptors on the surface of hepatocytes, enhancing the clearance of LDL cholesterol from the bloodstream.

Mechanism of Action

The mechanism of action involves several key steps:

  • Inhibition of HMG-CoA Reductase: Cerivastatin sodium binds to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate.

  • Reduction in Cholesterol Synthesis: Lower levels of mevalonate result in decreased cholesterol production.

  • Increased LDL Receptor Expression: Reduced intracellular cholesterol levels trigger an increase in LDL receptor expression, facilitating the uptake of LDL cholesterol from the blood.

Clinical Use

Cerivastatin sodium was primarily used for the treatment of primary hypercholesterolemia and mixed dyslipidemia. It was effective in lowering LDL cholesterol and triglycerides while increasing HDL cholesterol levels.

Dosage and Administration

Cerivastatin sodium was typically administered orally once daily, with dosages ranging from 0.2 mg to 0.4 mg.

Safety Profile

Despite its efficacy, cerivastatin sodium was associated with severe adverse effects, leading to its withdrawal from the market.

Adverse Effects

  • Rhabdomyolysis: A rare but serious condition involving muscle breakdown, which can lead to kidney failure.

  • Myopathy: Muscle pain and weakness.

  • Elevated Liver Enzymes: Indicative of liver damage.

Withdrawal from the Market

In 2001, Bayer withdrew cerivastatin sodium due to reports of rhabdomyolysis and other severe muscle-related side effects. This decision was made after several cases of fatal rhabdomyolysis were reported, particularly when cerivastatin was used in combination with gemfibrozil.

Research Findings

Several studies have investigated the pharmacokinetics and pharmacodynamics of cerivastatin sodium. Key findings include:

  • Pharmacokinetics: Cerivastatin sodium is rapidly absorbed after oral administration, with peak plasma concentrations achieved within 2-3 hours.

  • Metabolism: It is primarily metabolized by the liver enzyme CYP2C8.

Data Tables

Table 1: Pharmacokinetic Parameters of Cerivastatin Sodium

ParameterValue
BioavailabilityApproximately 60%
Peak Plasma Concentration2-3 hours
Half-life2-3 hours
MetabolismPrimarily by CYP2C8

Table 2: Efficacy of Cerivastatin Sodium in Clinical Trials

OutcomeChange from Baseline
LDL Cholesterol ReductionUp to 30%
Triglyceride ReductionUp to 20%
HDL Cholesterol IncreaseUp to 10%
CAS No. 143201-11-0
Product Name Cerivastatin sodium
Molecular Formula C26H34FNNaO5
Molecular Weight 482.5 g/mol
IUPAC Name sodium;(E,3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate
Standard InChI InChI=1S/C26H34FNO5.Na/c1-15(2)25-21(11-10-19(29)12-20(30)13-23(31)32)24(17-6-8-18(27)9-7-17)22(14-33-5)26(28-25)16(3)4;/h6-11,15-16,19-20,29-30H,12-14H2,1-5H3,(H,31,32);/b11-10+;/t19-,20-;/m1./s1
Standard InChIKey UVXVKMCFVDNBCD-QCVDVZFFSA-N
Isomeric SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)O)O)O.[Na]
SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)[O-])O)O.[Na+]
Canonical SMILES CC(C)C1=C(C(=C(C(=N1)C(C)C)COC)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)O)O)O.[Na]
Appearance Off-White Solid
Melting Point 197-199°C
Purity > 95%
Quantity Milligrams-Grams
Synonyms 6-Heptenoic acid, 7-(4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl)-3,5-dihydroxy-, monosodium salt, (S-(R*,S*-(E)))-
7-(4-(4-fluorophenyl)-2,6-diisopropyl-5-(methoxymethyl)pyrid-3-yl)-3,5-dihydroxy-6-heptenoate sodium salt
Bay w 6228
Baycol
cerivastatin
cerivastatin sodium
Certa
Kazak
Lipobay
rivastatin
PubChem Compound 9913172
Last Modified Aug 15 2023

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